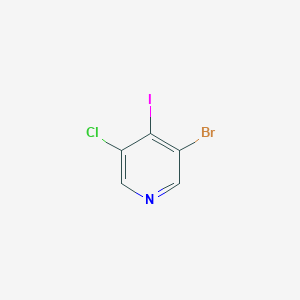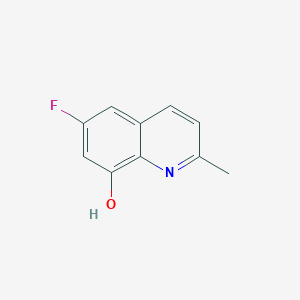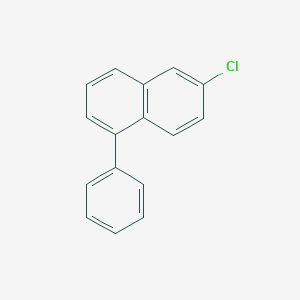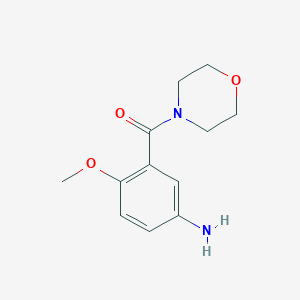![molecular formula C54H72N4Si2 B3079497 1,2-bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]disilene CAS No. 1070876-63-9](/img/structure/B3079497.png)
1,2-bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]disilene
Vue d'ensemble
Description
1,2-bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]disilene: is a compound that belongs to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their ability to stabilize reactive intermediates and are widely used as ligands in various catalytic processes. The unique structure of this compound allows it to exhibit interesting chemical properties and reactivity, making it a valuable compound in both academic and industrial research.
Mécanisme D'action
Target of Action
The primary target of 1,2-Bis[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]disilene, also known as IPr, is metal ions in various catalytic reactions . It acts as a ligand, binding to the metal ions and facilitating their interaction with other molecules in the reaction .
Mode of Action
IPr interacts with its targets by forming a complex with the metal ions . This complex acts as a catalyst, promoting various types of reactions such as the amination of aryl halides and C-C bond formation reactions . The formation of this complex results in changes in the reactivity and selectivity of the metal ions .
Biochemical Pathways
The IPr-metal ion complex affects several biochemical pathways. For instance, it has been utilized in the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters to generate 3-iodo-2-acyl benzofurans . In this transformation, the complex acts as a catalyst, promoting the formation of a new ring via a [1,2]-iodine shift and a C-O ring-closure step .
Pharmacokinetics
Its solubility in methanol suggests that it may be absorbed and distributed in the body if ingested or inhaled
Result of Action
The molecular and cellular effects of IPr’s action are primarily observed in the context of chemical reactions. By forming a complex with metal ions, IPr can significantly enhance the efficiency and selectivity of these reactions . This can lead to the production of desired products in higher yields and purities .
Action Environment
The action, efficacy, and stability of IPr can be influenced by various environmental factors. For instance, it should be stored under inert gas to prevent decomposition . Additionally, it should be protected from air and moisture, as these can potentially react with the compound and affect its stability and reactivity . Temperature is another important factor, as it can influence the rate and outcome of the reactions in which IPr is involved .
Analyse Biochimique
Biochemical Properties
1,2-Bis[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]disilene plays a crucial role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that can influence biochemical pathways. The compound’s imidazol-2-ylidene groups are known to form strong bonds with transition metals, which can lead to the activation or inhibition of enzymatic activities. For example, it can act as a ligand for palladium complexes, which are used in catalytic processes such as cross-coupling reactions .
Cellular Effects
The effects of 1,2-Bis[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]disilene on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with cellular proteins, potentially altering their function and leading to changes in cellular behavior. For instance, its interaction with metal ions can affect the redox state of cells, thereby influencing oxidative stress responses and metabolic activities .
Molecular Mechanism
At the molecular level, 1,2-Bis[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]disilene exerts its effects through specific binding interactions with biomolecules. The compound’s imidazol-2-ylidene groups can coordinate with metal centers in enzymes, leading to either inhibition or activation of enzymatic functions. This coordination can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]disilene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert conditions but can degrade in the presence of air or moisture. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and metabolic processes .
Dosage Effects in Animal Models
The effects of 1,2-Bis[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]disilene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating enzymatic activities and metabolic pathways. At high doses, it can lead to toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
1,2-Bis[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]disilene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways. For example, its interaction with metal ions can affect the catalytic activity of enzymes involved in redox reactions, thereby altering the balance of reactive oxygen species and other metabolites .
Transport and Distribution
The transport and distribution of 1,2-Bis[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]disilene within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with binding proteins can influence its localization and accumulation within specific cellular compartments. These interactions are crucial for the compound’s biological activity and its ability to modulate cellular processes .
Subcellular Localization
The subcellular localization of 1,2-Bis[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]disilene is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects. Its localization is essential for its function, as it allows the compound to modulate cellular processes at the molecular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]disilene typically involves the reaction of 1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene with a suitable silicon precursor. One common method involves the use of a disilene precursor, which reacts with the NHC ligand under controlled conditions to form the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]disilene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of silicon-silicon bonds.
Substitution: The compound can participate in substitution reactions where the imidazol-2-ylidene ligands are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: Silicon-oxygen compounds.
Reduction: Cleaved silicon-silicon compounds.
Substitution: New silicon-nucleophile compounds.
Applications De Recherche Scientifique
Chemistry: 1,2-bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]disilene is used as a ligand in various catalytic processes, including:
Palladium-catalyzed reactions: Such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling.
Nickel-catalyzed reactions: Including intermolecular 2+2 cycloaddition of conjugated enynes with alkenes.
Biology and Medicine:
Industry: The compound’s stability and reactivity make it valuable in industrial applications, particularly in the development of new materials and catalysts.
Comparaison Avec Des Composés Similaires
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene: A related NHC ligand used in similar catalytic processes.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another NHC ligand with similar applications.
Uniqueness: 1,2-bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]disilene is unique due to its disilene core, which imparts distinct reactivity and stability compared to other NHC ligands. This uniqueness allows it to participate in a broader range of chemical reactions and enhances its utility in various catalytic processes.
Propriétés
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]silylidenesilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H72N4Si2/c1-33(2)41-21-17-22-42(34(3)4)49(41)55-29-30-56(50-43(35(5)6)23-18-24-44(50)36(7)8)53(55)59-60-54-57(51-45(37(9)10)25-19-26-46(51)38(11)12)31-32-58(54)52-47(39(13)14)27-20-28-48(52)40(15)16/h17-40H,1-16H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKIJSQHFHLLLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Si]=[Si]=C3N(C=CN3C4=C(C=CC=C4C(C)C)C(C)C)C5=C(C=CC=C5C(C)C)C(C)C)C6=C(C=CC=C6C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H72N4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


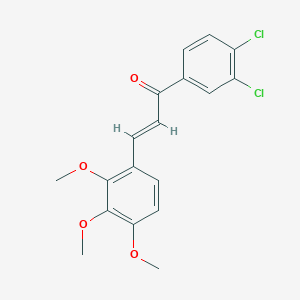
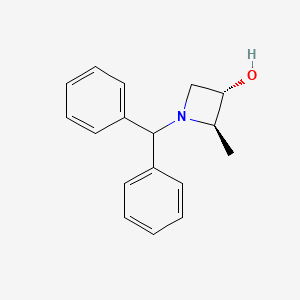


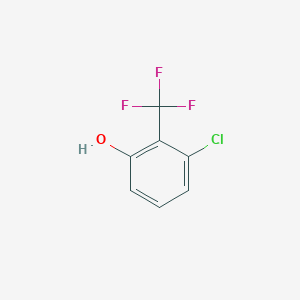
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3079444.png)
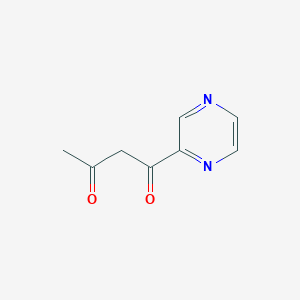
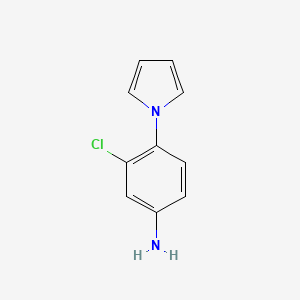
![2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate](/img/structure/B3079479.png)
